3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one

Lipophilicity XLogP ADMET Prediction

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one (CAS 148278-39-1), also named 3-(benzhydrylamino)cyclohex-2-en-1-one, is a synthetic β-enaminone with the molecular formula C19H19NO and a molecular weight of 277.36 g/mol. The compound consists of a cyclohex-2-en-1-one core bearing a bulky diphenylmethylamino substituent at the 3-position, which imparts a computed XLogP of 3.8 and a topological polar surface area (TPSA) of 29.1 Ų.

Molecular Formula C19H19NO
Molecular Weight 277.4 g/mol
CAS No. 148278-39-1
Cat. No. B12554782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one
CAS148278-39-1
Molecular FormulaC19H19NO
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO/c21-18-13-7-12-17(14-18)20-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14,19-20H,7,12-13H2
InChIKeyLGLIHIZPDIXQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one (CAS 148278-39-1): Procurement-Grade Identity and Physicochemical Profile for Medicinal Chemistry and Chemical Biology


3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one (CAS 148278-39-1), also named 3-(benzhydrylamino)cyclohex-2-en-1-one, is a synthetic β-enaminone with the molecular formula C19H19NO and a molecular weight of 277.36 g/mol . The compound consists of a cyclohex-2-en-1-one core bearing a bulky diphenylmethylamino substituent at the 3-position, which imparts a computed XLogP of 3.8 and a topological polar surface area (TPSA) of 29.1 Ų . This lipophilic, hydrogen-bond-capable scaffold places the compound within the broader family of 3-aminocyclohex-2-en-1-ones, a privileged chemotype that has been explored for chemokine receptor antagonism (e.g., CXCR2), anticonvulsant activity, and as a versatile synthetic intermediate for liquid crystals and heterocyclic libraries [1][2].

Why 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one Cannot Be Replaced by Simpler 3-Aminocyclohex-2-en-1-ones in Structure-Activity Programs


The 3-aminocyclohex-2-en-1-one core is pharmacologically productive, but the N-substituent governs lipophilicity, steric bulk, metabolic susceptibility, and target engagement [1]. Swapping the diphenylmethyl group for a smaller alkyl or mono-aryl substituent drastically alters the calculated partition coefficient and molecular shape, which can shift ADMET properties, receptor-binding kinetics, and synthetic utility [2]. Therefore, procurement of the exact diphenylmethylamino derivative is mandatory when a research program has been optimized around its specific physicochemical signature or when the compound serves as a key intermediate in a patent-defined synthetic route that relies on the steric and electronic profile of the benzhydryl moiety [2].

Quantitative Differentiation of 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one (CAS 148278-39-1) Against Closest In-Class Analogs


LogP Differentiation: Diphenylmethyl vs. Benzyl, Phenyl, Ethyl, and Methyl 3-Aminocyclohex-2-en-1-ones

The target compound's computed XLogP of 3.8 represents a 2.6 log-unit (≈400-fold partition-coefficient) increase over the methylamino analog (XLogP = 1.23 ), a 2.2 log-unit increase over the ethylamino analog (XLogP = 1.62 ), and a 1.6 log-unit advantage over the phenylamino analog (XLogP = 2.2 ). Even the benzylamino derivative (LogP = 2.41 ) falls 1.4 log-units lower. This pronounced lipophilicity gain is a direct consequence of the two aromatic rings in the diphenylmethyl group and is expected to influence membrane permeability, plasma protein binding, and metabolic clearance in ways that simpler N-substituents cannot replicate .

Lipophilicity XLogP ADMET Prediction Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: Differentiated Physicochemical Fingerprint

The target compound exhibits a TPSA of 29.1 Ų, identical to the methylamino, ethylamino, and benzylamino analogs, but carries significant extra rotatable bonds (4 vs. 1 for methylamino and 2 for ethylamino) due to the diphenylmethyl moiety . The increased number of rotatable bonds and the higher molecular weight (277.36 g/mol vs. 125.17 g/mol for methylamino) alter the compound's conformational entropy and may affect binding thermodynamics, solubility, and permeability in ways not captured by TPSA alone [1]. While the number of hydrogen-bond donors (1) and acceptors (2) remains identical across the series, the steric shielding of the NH donor by the two phenyl rings can modulate intermolecular hydrogen-bonding propensity, a feature that distinguishes the diphenylmethyl analog from all mono-substituted counterparts .

TPSA Hydrogen-Bond Donors/Acceptors Drug-Likeness Physicochemical Profiling

Synthetic Intermediate Utility: Enabling Selective Transformations via Steric and Electronic Effects

The diphenylmethylamino group serves as a steric directing element in reactions at the enaminone scaffold. Unlike the methylamino or ethylamino analogs, which can undergo competitive N-alkylation or uncontrolled Mannich condensation, the bulky benzhydryl substituent restricts the conformational freedom of the enamine nitrogen, favoring selective C-alkylation or cyclization pathways [1]. In patent literature, 3-(benzhydrylamino)cyclohex-2-en-1-one has been employed as a key intermediate in the synthesis of optically active dihydroxycyclohexene carboxylic acid esters via diastereomeric salt resolution, with the diphenylmethyl group providing the necessary steric bulk for efficient chiral discrimination [2]. While the methyl and ethyl analogs have been used in simpler enaminone chemistry, they lack the steric control required for diastereoselective transformations [1].

Synthetic Intermediate Enaminone Reactivity Regioselectivity Mannich Reaction

Saturation State Differentiation: Enone vs. Saturated Ketone Analogs

The α,β-unsaturated ketone (enone) system present in the target compound confers electrophilic reactivity that is absent in the corresponding saturated analog, 2-((diphenylamino)methyl)cyclohexanone (CAS 140679-52-3) . The enone can act as a reversible or irreversible Michael acceptor in covalent inhibitor design, a property exploited in numerous 3-aminocyclohex-2-en-1-one-based CXCR2 antagonists and other covalent probe programs [1]. In contrast, the saturated analog lacks this electrophilic character entirely, making it unsuitable for applications requiring conjugate addition to biological nucleophiles. Within the enone sub-family, the diphenylmethyl derivative offers the highest lipophilicity (XLogP 3.8 vs. 2.41 for benzylamino and 1.23 for methylamino), providing a unique combination of covalent warhead capacity and membrane permeability .

Enone Reactivity Michael Acceptor Covalent Inhibitor Design Cyclohexenone

Procurement-Driven Application Scenarios for 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one (CAS 148278-39-1)


SAR Exploration of 3-Aminocyclohex-2-en-1-one CXCR2 Antagonists Requiring High Lipophilicity

When a medicinal chemistry program has established that CXCR2 antagonist potency correlates with increased lipophilicity (XLogP > 3.5), the diphenylmethyl derivative becomes an essential procurement item. Its XLogP of 3.8 [1] exceeds that of the benzylamino (LogP 2.41) and phenylamino (XLogP 2.2) analogs, enabling structure-activity relationship (SAR) studies that probe the upper lipophilicity boundary of the series without introducing a completely new chemotype . The compound's enone functionality additionally offers the potential for covalent target engagement, a feature being explored in next-generation CXCR2 antagonists .

Diastereoselective Synthesis of Chiral Cyclohexene Building Blocks

Process chemistry laboratories executing the synthetic route described in patent JP-H0146119-B2 require 3-(benzhydrylamino)cyclohex-2-en-1-one as the mandatory starting material for diastereomeric salt resolution [1]. The steric bulk of the diphenylmethyl group is structurally essential for efficient chiral discrimination; replacement with a benzylamino or smaller N-substituted analog would degrade the diastereomeric excess and compromise the optical purity of the final 3-amino-4,5-dihydroxy-1-cyclohexene-1-carboxylic acid ester product [1].

Covalent Probe Design Leveraging the Enone Michael Acceptor

Biochemical probe developers targeting cysteine or lysine residues in enzyme active sites can exploit the α,β-unsaturated ketone of the target compound as a latent electrophilic warhead [1]. The saturated analog 2-((diphenylamino)methyl)cyclohexanone (CAS 140679-52-3) lacks this reactivity and is therefore unsuitable . Within the enone sub-family, the diphenylmethyl derivative's higher lipophilicity (XLogP 3.8) relative to the benzylamino analog (LogP 2.41) may confer superior cell permeability, making it the preferred choice for intracellular target engagement studies .

Liquid Crystal Intermediate Synthesis Requiring Defined Anisotropic Geometry

The rigid cyclohexenone core combined with the extended aromatic diphenylmethyl substituent creates a molecular geometry with high aspect ratio, a property valued in the synthesis of liquid crystalline materials [1]. Published studies on 3,6-disubstituted cyclohex-2-en-1-ones as liquid crystal intermediates demonstrate that the steric and electronic nature of the N-substituent directly influences mesomorphic phase behavior [1]. The diphenylmethyl derivative provides a distinct anisotropic profile compared to smaller N-alkyl or mono-aryl analogs, making it a specific procurement target for materials science groups optimizing mesophase stability.

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